molecular formula C22H16ClN3O2 B11637023 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine

2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine

Cat. No.: B11637023
M. Wt: 389.8 g/mol
InChI Key: ZZGURSTYKQCGMD-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline class of molecules. This compound is characterized by the presence of a quinazoline core, a 4-chlorophenyl group, and a 2,3-dihydro-1,4-benzodioxin moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable quinazoline derivative reacts with 4-chlorophenyl halides in the presence of a base.

    Attachment of the 2,3-Dihydro-1,4-benzodioxin Moiety: This step involves the reaction of the intermediate compound with a 2,3-dihydro-1,4-benzodioxin derivative, often through a coupling reaction facilitated by catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the quinazoline core or the chlorophenyl group, potentially yielding amine or hydroquinone derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halides, nucleophiles, or electrophiles in the presence of bases or acids are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Preliminary studies suggest it may have pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For instance, it may inhibit certain kinases or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)quinazolin-4-amine: Lacks the benzodioxin moiety but shares the quinazoline core and chlorophenyl group.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine: Lacks the chlorophenyl group but retains the quinazoline core and benzodioxin moiety.

    4-aminoquinazoline derivatives: A broad class of compounds with various substituents on the quinazoline core.

Uniqueness

The uniqueness of 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs

Properties

Molecular Formula

C22H16ClN3O2

Molecular Weight

389.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine

InChI

InChI=1S/C22H16ClN3O2/c23-15-7-5-14(6-8-15)21-25-18-4-2-1-3-17(18)22(26-21)24-16-9-10-19-20(13-16)28-12-11-27-19/h1-10,13H,11-12H2,(H,24,25,26)

InChI Key

ZZGURSTYKQCGMD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl

Origin of Product

United States

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